molecular formula C18H19ClFN3O B5414384 N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide

Katalognummer B5414384
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: XIMFUFHPXRAVSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysregulation has been implicated in several neurological disorders.

Wirkmechanismus

N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases GABA levels in the brain, leading to a reduction in neuronal activity and anxiolytic effects. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and anxiolytic effects. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. However, the long-term effects of this compound on GABAergic neurotransmission and brain function are not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potency as a GABA-AT inhibitor, which allows for precise control over GABAergic neurotransmission. However, this compound is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has a relatively short half-life, which can make it challenging to maintain consistent levels of the drug in the brain over time.

Zukünftige Richtungen

There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased potency or longer half-life. Another area of interest is the investigation of the long-term effects of this compound on GABAergic neurotransmission and brain function, as well as its potential as a treatment for neurological disorders. Finally, the use of this compound in combination with other drugs, such as benzodiazepines or antipsychotics, may also be an area of future research.

Synthesemethoden

N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with 2-fluoroaniline, followed by cyclization with piperazine and subsequent carboxamidation. Other methods include the reaction of 5-chloro-2-methylbenzoic acid with 2-fluoro-4-nitroaniline, followed by reduction and cyclization, or the reaction of 5-chloro-2-methylbenzoic acid with 2-fluorobenzylamine, followed by cyclization and carboxamidation.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety disorders, and substance use disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and anxiolytic effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

Eigenschaften

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c1-13-6-7-14(19)12-16(13)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFUFHPXRAVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.